molecular formula C10H10ClN3 B1482385 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2090956-78-6

3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482385
CAS No.: 2090956-78-6
M. Wt: 207.66 g/mol
InChI Key: PTODTTAXTWQDTI-UHFFFAOYSA-N
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Description

3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is an organic compound with a unique structure that combines elements of pyridine and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine involves the construction of both the pyrazole and pyridine rings, followed by their coupling.

  • The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a β-diketone, forming the 1H-pyrazole ring.

  • The pyridine ring is typically constructed through a Hantzsch pyridine synthesis, involving an aldehyde, a β-ketoester, and ammonia.

Industrial Production Methods

For large-scale production, the synthesis must be optimized to ensure high yield and purity. This often involves:

  • Using high-purity starting materials.

  • Optimizing reaction conditions, such as temperature, solvent choice, and reaction time.

  • Implementing purification steps like recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The presence of a chlorine atom on the ethyl chain makes it a good candidate for nucleophilic substitution reactions.

  • Oxidation and Reduction: The nitrogen atoms in the pyrazole and pyridine rings can participate in redox reactions, altering the electronic properties of the compound.

  • Coupling Reactions: It can undergo various coupling reactions, forming bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

  • Nucleophilic substitution: Common nucleophiles like hydroxide, amines, or thiolates can replace the chlorine atom.

  • Oxidation: Potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products of these reactions depend on the reagents used and the specific reaction conditions. For example, substituting the chlorine atom with an amine group would result in a 3-(4-(2-aminoethyl)-1H-pyrazol-3-yl)pyridine derivative.

Scientific Research Applications

Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine

In biomedical research, 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine can be investigated for its potential as a pharmaceutical agent, especially due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound might be explored for use in the development of new materials or as a building block for more complex chemicals.

Mechanism of Action

The mechanism by which 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine exerts its effects is related to its ability to interact with specific molecular targets. These interactions can involve:

  • Binding to enzymes, potentially inhibiting or modifying their activity.

  • Interacting with nucleic acids, affecting gene expression or protein synthesis.

Molecular Targets and Pathways

The exact pathways depend on the specific application and context in which this compound is used. It might interact with pathways involved in cell division, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloroethyl)-1H-pyrazole

  • 3-ethylpyridine

  • 3-(4-bromoethyl)-1H-pyrazol-3-yl)pyridine

Uniqueness

What sets 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine apart is the specific combination of functional groups and ring structures, which grants it a unique set of chemical properties and potential applications. The presence of both a chlorine atom and a pyrazole ring makes it especially versatile in synthetic organic chemistry.

Properties

IUPAC Name

3-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-4-3-9-7-13-14-10(9)8-2-1-5-12-6-8/h1-2,5-7H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTODTTAXTWQDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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